![molecular formula C11H15ClN2O3S B5907088 2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5907088.png)
2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide, also known as MMB-Chminaca, is a synthetic cannabinoid that has been increasingly used as a recreational drug. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. MMB-Chminaca has been linked to several adverse effects, including seizures, respiratory depression, and death. In recent years, scientific research has focused on the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MMB-Chminaca.
Mechanism of Action
2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide acts as a full agonist of the CB1 receptor, which is located in the central nervous system. The CB1 receptor is responsible for the psychoactive effects of cannabis, including euphoria, relaxation, and altered perception. 2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide binds to the CB1 receptor with high affinity and produces a potent and long-lasting effect. The mechanism of action of 2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide is similar to that of other synthetic cannabinoids, but its chemical structure is unique.
Biochemical and Physiological Effects:
2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to produce a wide range of biochemical and physiological effects. In animal studies, 2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide has been found to increase locomotor activity, decrease body temperature, and induce hypothermia. 2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to produce analgesic effects and reduce inflammation. However, the exact mechanisms underlying these effects are not fully understood.
Advantages and Limitations for Lab Experiments
2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide has several advantages for lab experiments, including its potency, selectivity, and stability. 2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide can be used to investigate the effects of synthetic cannabinoids on the endocannabinoid system and to develop new drugs for various medical conditions. However, 2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide also has several limitations, including its high toxicity, potential for abuse, and lack of specificity. 2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide should be used with caution in lab experiments and should only be handled by trained professionals.
Future Directions
Future research on 2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide should focus on several areas, including the development of new synthetic cannabinoids with improved safety and efficacy profiles, the identification of novel targets for synthetic cannabinoids, and the investigation of the long-term effects of synthetic cannabinoids on the endocannabinoid system. Additionally, future research should explore the potential therapeutic applications of synthetic cannabinoids, including their use in the treatment of pain, inflammation, and psychiatric disorders.
Synthesis Methods
The synthesis of 2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide involves the reaction of 2-chlorobenzonitrile with N,N-dimethylformamide dimethyl acetal, followed by the addition of methylsulfonyl chloride and methylamine. The resulting product is purified by column chromatography and characterized by nuclear magnetic resonance spectroscopy and mass spectrometry. The synthesis method has been optimized to improve the yield and purity of 2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide.
Scientific Research Applications
2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. The endocannabinoid system is involved in many physiological processes, including pain, appetite, and mood. Synthetic cannabinoids like 2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide can activate the endocannabinoid system and produce similar effects to those of natural cannabinoids. However, synthetic cannabinoids are often more potent and have a higher risk of adverse effects.
properties
IUPAC Name |
2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-13(2)11(15)9-6-5-8(7-10(9)12)14(3)18(4,16)17/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZRGXUVWXCWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)N(C)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.